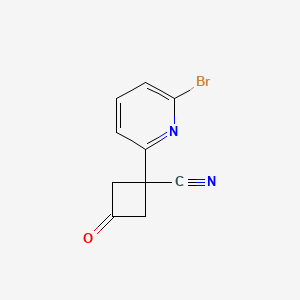

1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Description

1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a heterocyclic compound featuring a cyclobutane ring fused with a 6-bromopyridin-2-yl group, a ketone moiety, and a nitrile substituent. The bromine atom at the pyridine ring’s 6-position enhances its utility in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-1-2-8(13-9)10(6-12)4-7(14)5-10/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANXBKVNSXVTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C#N)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 6-bromopyridine derivatives with cyclobutanone and cyanide sources under controlled conditions. Common reagents include bromopyridine, cyclobutanone, and potassium cyanide. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on kinase pathways or interact with DNA to exert its effects .

Comparison with Similar Compounds

Structural Analogs

The following compounds share the 3-oxocyclobutane-1-carbonitrile core but differ in substituents on the aromatic ring:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Features |

|---|---|---|---|---|---|

| 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | 1344145-36-3 | C₁₀H₇FN₂O | 190.177 | 97% | Fluorine substituent; lower MW |

| 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile | - | C₁₂H₁₀N₂O₂ | 201.225 | 98% | Methoxyphenyl group; higher lipophilicity |

| 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | Not specified | C₁₀H₇BrN₂O (inferred) | ~267.08 (calculated) | - | Bromine substituent; higher reactivity |

Key Observations:

- Substituent Effects : The bromine atom in the target compound increases molecular weight (~267 vs. 190 for the fluoro analog) and enhances lipophilicity compared to fluorine. The methoxyphenyl analog (MW 201.225) trades the heterocyclic pyridine for a benzene ring, altering electronic properties and solubility .

- Reactivity: Bromine’s larger atomic radius and polarizability make the target compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the fluoro analog.

Functional Group Variations

1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 39108-47-9)

- Structure : Features a dihydropyridine core with hydroxyl, methyl, and butyl groups.

- Molecular Formula : C₁₁H₁₄N₂O₂ (MW 206.24).

- Applications : Used in pharmaceutical research; the hydroxyl and butyl groups enhance solubility in polar solvents compared to the target compound’s nitrile and ketone functionalities .

2-[(6-Bromopyridin-2-yl)amino]acetic Acid Hydrochloride

- Structure: Combines a 6-bromopyridin-2-yl group with an amino acetic acid side chain.

- Key Differences: The amino acid moiety introduces polarity, making this compound suitable for peptide coupling or as a ligand in metalloenzyme studies .

Biological Activity

1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, with the CAS number 2229105-45-5, is a heterocyclic compound featuring a bromopyridine moiety linked to a cyclobutane structure with a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

- Molecular Formula : C10H7BrN2O

- Molar Mass : 251.08 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through interaction with specific molecular targets. It is hypothesized to inhibit certain kinases or receptors, which can lead to significant downstream effects in cellular signaling pathways. The compound's structure allows it to potentially interact with DNA and other biomolecules, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis in these cell lines, suggesting a mechanism involving the activation of pro-apoptotic pathways.

- Mechanistic Insights : The compound has been shown to inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK pathways. This inhibition leads to reduced cell viability and increased rates of apoptosis in cancer cells.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Production : Studies indicate that treatment with this compound reduces the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.

- Animal Models : In vivo studies using animal models of inflammation have demonstrated that this compound significantly reduces markers of inflammation, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(6-Bromopyridin-2-yl)ethanone | Structure | Moderate cytotoxicity |

| 2-Bromo-6-methylpyridine | Structure | Weak anti-inflammatory effects |

This comparison highlights that while related compounds may possess some biological activity, the unique combination of the bromopyridine moiety with the cyclobutane ring and nitrile group in this compound contributes to its enhanced bioactivity.

Case Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. Results showed IC50 values in the low micromolar range for breast cancer cells, indicating potent activity.

Case Study 2: Anti-inflammatory Mechanism

Another investigation published in Pharmacology Reports examined the anti-inflammatory effects in an animal model of arthritis. The study reported a significant reduction in paw swelling and histological evidence of decreased inflammation after treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.